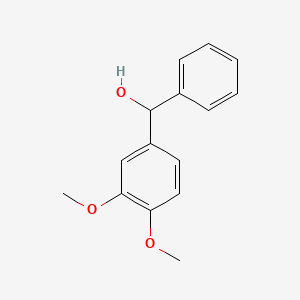

3,4-Dimethoxybenzhydrol

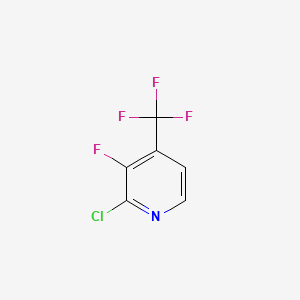

Overview

Description

3,4-Dimethoxybenzhydrol is a chemical compound used in various applications. It has been used to study the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones . It is also useful in the protection of glutamine and asparagine residues in peptide synthesis, and as a reagent for the N-protection of amides .

Synthesis Analysis

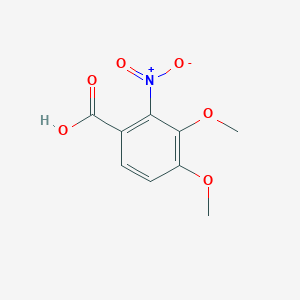

The synthesis of 3,4-Dimethoxybenzhydrol can be achieved through a general procedure involving benzaldehyde derivatives (1 mmol) in methanol (15 mL), sodium borohydride (2 mmol), and stirred at room temperature for 1 hour .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxybenzhydrol is C15H16O3 . Its molecular weight is 244.29 .Chemical Reactions Analysis

The most common sources of the hydride nucleophile are lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4). The addition of a hydride anion (H: –) to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol .Physical And Chemical Properties Analysis

3,4-Dimethoxybenzhydrol is a solid substance with a molecular weight of 244.29 . It has a melting point of 67-70 °C . It is soluble in methanol .Scientific Research Applications

Catalytic Oxidation

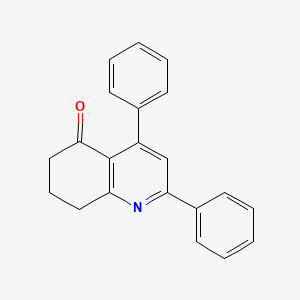

3,4-Dimethoxybenzhydrol and its derivatives have been utilized in catalytic oxidation processes. A study by Lei and Wang (2008) demonstrated that compounds like benzhydrol, 4-methylbenzhydrol, and 4,4′-dimethoxybenzhydrol were efficiently oxidized to corresponding ketones, acids, or aldehydes using H2O2 as an oxidant and AlCl3 as a catalyst (Lei & Wang, 2008).

Hydrogenation Processes

Tiwari, Yadav, and Ng (2014) explored the selective hydrogenation of 3,4-dimethoxybenzophenone to 3,4-dimethoxybenzhydrol using Pd/C and Pt/C as catalysts. This process was significant for its high conversion and selectivity, contributing to the understanding of reaction kinetics and mechanism in such hydrogenation reactions (Tiwari, Yadav, & Ng, 2014).

Application in Redox Flow Batteries

Zhang et al. (2017) discussed the use of 1,4-Dimethoxybenzene derivatives, including those similar to 3,4-dimethoxybenzhydrol, as catholyte materials in non-aqueous redox flow batteries. These materials, particularly a novel molecule BODMA, showed improved solubility and chemical stability, making them suitable for energy storage applications (Zhang et al., 2017).

Antioxidant and Enzyme Inhibition Properties

Artunç et al. (2020) synthesized phenol derivatives from compounds including 3,4-dimethoxybenzhydrol, which demonstrated powerful antioxidant properties and inhibition effects against certain enzymes. This research indicates potential applications in pharmaceutical and health-related fields (Artunç et al., 2020).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of 3,4-dimethoxybenzhydrol derivatives. For example, Pinkus, Kautz, and Ahobila-Vajjula (2002) determined the crystal structure of 3,4-dimethoxybenzoic acid, providing insights into its molecular configuration and potential applications in materials science (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Mechanism of Action

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance .

Relevant Papers One relevant paper is "The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers" . Another is "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" .

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSIFTKKBCLPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374301 | |

| Record name | 3,4-Dimethoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxybenzhydrol | |

CAS RN |

56139-08-3 | |

| Record name | 3,4-Dimethoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)

![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)